molecular formula C20H15N3O2 B129169 4,5-Dianilinophthalimide CAS No. 157168-02-0

4,5-Dianilinophthalimide

Cat. No.: B129169
CAS No.: 157168-02-0
M. Wt: 329.4 g/mol
InChI Key: IEQGCIBXRKUBNN-UHFFFAOYSA-N
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Description

4,5-Dianilinophthalimide is a compound known for its role as a protein-tyrosine kinase inhibitor. It has shown selectivity for the epidermal growth factor receptor signal transduction pathway and exhibits potent antitumor activity in vivo . This compound has been studied for its potential therapeutic applications, particularly in the treatment of hyperproliferative diseases such as cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dianilinophthalimide typically involves the palladium-catalyzed amination of phthalimide derivatives. The key bond-forming step in this process is the coupling of phthalimide with substituted anilines . The reaction conditions generally include the use of palladium catalysts, such as palladium acetate, and ligands like triphenylphosphine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The purification process typically involves recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dianilinophthalimide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aniline groups in this compound can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4,5-Dianilinophthalimide has a wide range of scientific research applications:

Mechanism of Action

4,5-Dianilinophthalimide exerts its effects by inhibiting the activity of protein-tyrosine kinases, particularly the epidermal growth factor receptor . This inhibition prevents the phosphorylation of tyrosine residues on target proteins, thereby disrupting signal transduction pathways involved in cell proliferation and survival. The compound’s selectivity for the epidermal growth factor receptor makes it a promising candidate for targeted cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dianilinophthalimide analogs: These compounds share a similar structure but may have different substituents on the aniline groups.

    Other protein-tyrosine kinase inhibitors: Compounds like imatinib and erlotinib also inhibit protein-tyrosine kinases but may target different receptors or pathways.

Uniqueness

This compound is unique in its high selectivity for the epidermal growth factor receptor and its potent antitumor activity . Unlike some other kinase inhibitors, it has shown minimal toxicity in vivo, making it a promising therapeutic agent.

Properties

IUPAC Name

5,6-dianilinoisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c24-19-15-11-17(21-13-7-3-1-4-8-13)18(12-16(15)20(25)23-19)22-14-9-5-2-6-10-14/h1-12,21-22H,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAALVYBICLMAMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040393
Record name 4,5-Dianilinophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145915-58-8
Record name 4,5-Dianilinophthalimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145915-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dianilinophthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145915588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dianilinophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-DIANILINOPHTHALIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z13D008FZ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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